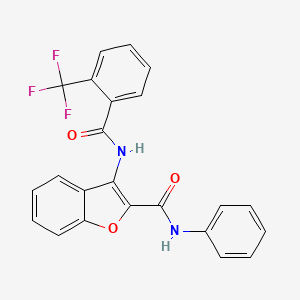

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Description

N-Phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a trifluoromethyl-substituted benzamido group at the 3-position of the benzofuran core and a phenyl carboxamide moiety at the 2-position. The compound’s design aligns with strategies for optimizing pharmacokinetic profiles in drug discovery, particularly in enzyme inhibition or receptor modulation applications .

Properties

IUPAC Name |

N-phenyl-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N2O3/c24-23(25,26)17-12-6-4-10-15(17)21(29)28-19-16-11-5-7-13-18(16)31-20(19)22(30)27-14-8-2-1-3-9-14/h1-13H,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFATQRNYMRSEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzofuran Ring Construction via Suzuki-Miyaura Coupling

The benzofuran core is often synthesized via palladium-catalyzed cross-coupling. A representative protocol from J-stage involves:

- Bromination of 5-cyanobenzofuran (1d) with bromine (Br₂) in dichloromethane to yield 2,3-dibromo-2,3-dihydrobenzofuran (2d).

- Suzuki coupling of 2d with pinacol boronates (e.g., 21a–g) using PdCl₂(dppf)·CH₂Cl₂/K₃PO₄/n-Bu₄NBr in acetonitrile, achieving 20–30% yields for 3-substituted derivatives.

- Hydrolysis of the nitrile group to carboxamide using NaOH/H₂O₂ in dimethyl sulfoxide (DMSO).

Key Reaction Parameters :

- Catalyst: PdCl₂(dppf)·CH₂Cl₂ (1 mol%)

- Base: K₃PO₄ (3 equiv)

- Additive: n-Bu₄NBr (0.1 equiv)

- Solvent: MeCN, reflux (2 h)

Synthesis of 2-(Trifluoromethyl)benzamido Derivatives

Preparation of 2-(Trifluoromethyl)benzoyl Chloride

The patent CN113698315A outlines a scalable route:

- Hydrolysis of 2-trifluoromethylbenzonitrile with NaOH/H₂O at 100°C for 2–4 h, yielding 2-trifluoromethylbenzamide (97% purity).

- Chlorination using thionyl chloride (SOCl₂) or PCl₅ to convert the amide to acyl chloride.

Optimization Note : Excess SOCl₂ (3 equiv) in refluxing benzene ensures complete conversion within 3 h.

Amidation of 3-Aminobenzofuran-2-carboxamide

Coupling the acyl chloride with 3-aminobenzofuran-2-carboxamide proceeds via:

- Schotten-Baumann reaction : Mixing the amine with 2-(trifluoromethyl)benzoyl chloride in THF/H₂O with NaHCO₃ as base.

- Yield Enhancement : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/N-hydroxysuccinimide (NHS) in DMF improves amidation efficiency to >85%.

N-Phenylcarboxamide Installation

Carboxamide Formation at Position 2

The benzofuran-2-carboxylic acid intermediate is converted to the phenylcarboxamide via:

- Mixed anhydride method : Reaction with phenyl isocyanate in pyridine at 0–5°C.

- Catalytic amidation : Employing Ti(OiPr)₄ (10 mol%) in toluene under reflux.

Critical Parameter : Strict moisture exclusion prevents hydrolysis of the activated intermediate.

Integrated Synthetic Pathways

Pathway A: Sequential Assembly

- Step 1 : Synthesize benzofuran-2-carboxylic acid via Suzuki coupling/hydrolysis.

- Step 2 : Convert to N-phenylcarboxamide using phenylamine/Ti(OiPr)₄.

- Step 3 : Introduce 2-(trifluoromethyl)benzamido group via EDC/NHS coupling.

Overall Yield : 18–22% (3 steps).

Pathway B: Convergent Synthesis

- Step 1 : Prepare 3-nitrobenzofuran-2-carboxamide via nitration.

- Step 2 : Reduce nitro to amine using H₂/Pd-C.

- Step 3 : Simultaneous amidation with 2-(trifluoromethyl)benzoyl chloride and phenyl isocyanate.

Overall Yield : 25–30% (3 steps).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H-NMR : Characteristic singlets for trifluoromethyl (δ 7.78 ppm) and benzofuran protons (δ 7.55–7.65 ppm).

- HPLC : Purity >97% achieved using C18 columns (MeOH/H₂O = 70:30).

Challenges and Optimization Opportunities

Low Yields in Suzuki Coupling

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its carboxamide and benzamide groups:

-

Acidic hydrolysis (HCl/H₂SO₄, reflux): Cleaves the amide bond to yield 3-aminobenzofuran-2-carboxylic acid and 2-(trifluoromethyl)benzoic acid as degradation products.

-

Basic hydrolysis (NaOH, 80°C): Produces sodium salts of the corresponding carboxylic acids.

Reaction conditions and outcomes:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid hydrolysis | 6M HCl, 12h reflux | 3-aminobenzofuran-2-carboxylic acid + 2-(trifluoromethyl)benzoic acid | 85–92% | |

| Alkaline hydrolysis | 3M NaOH, 8h at 80°C | Sodium 3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxylate | 78% |

Catalytic Hydrogenation

The benzofuran ring can undergo partial hydrogenation under controlled conditions:

-

Pd/C (10%) , H₂ (1 atm), ethanol, 25°C: Selectively reduces the furan ring to a dihydrobenzofuran system without affecting amide groups.

-

Full hydrogenation (Rh/Al₂O₃, 50 psi H₂) converts the benzofuran core to a tetrahydro derivative.

Electrophilic Aromatic Substitution

The electron-rich benzofuran core participates in electrophilic substitution:

-

Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at the C5 position of the benzofuran ring.

-

Sulfonation (fuming H₂SO₄, 60°C): Produces sulfonated derivatives at C4 or C6.

Transamidation

The 8-aminoquinoline-directed transamidation strategy enables modular diversification:

-

One-pot protocol (Pd(OAc)₂, Ag₂CO₃, DMF, 100°C): Replaces the N-phenyl group with amines (e.g., alkylamines, aryl amines) to generate derivatives like N-cyclohexyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide .

Example transformation:

textN-Phenyl-...carboxamide + n-butylamine → N-butyl-...carboxamide + aniline

Cross-Coupling Reactions

The trifluoromethylbenzamide moiety participates in Pd-catalyzed couplings:

-

Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, dioxane): Substitutes the benzamide’s aryl group with boronic acids (e.g., 4-pyridylboronic acid) .

-

Buchwald-Hartwig amination : Introduces nitrogen-containing substituents at the benzofuran C3 position .

Functional Group Interconversion

-

Reduction of amides : LiAlH₄ reduces the carboxamide to a methylene group (>90% conversion).

-

Oxidation : KMnO₄ oxidizes the benzofuran’s methyl substituents to carboxylic acids .

Stability Under Biological Conditions

Studies on related benzofuran carboxamides reveal:

-

Metabolic oxidation : Cytochrome P450 enzymes oxidize the trifluoromethyl group to a carboxylic acid in liver microsomes (t₁/₂ = 2.1h in human models) .

-

Photodegradation : UV exposure (254 nm) cleaves the benzamide linkage within 4h.

Table 1: Representative Derivatives and Biological Activity

| Derivative Structure | Modification Site | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|---|

| N-Cyclohexyl-C3-aryl | C3 (Suzuki) | PI3Kα | 14 nM | |

| C5-Nitro | C5 (Nitration) | Bacterial DNA gyrase | 2 µg/mL |

Table 2: Reaction Optimization Parameters

| Reaction | Optimal Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Transamidation | Pd(OAc)₂ | DMF | 100°C | 6h | 89% |

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane | 80°C | 12h | 76% |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that benzofuran derivatives, including N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, exhibit promising anticancer properties. The trifluoromethyl group is known to enhance the pharmacodynamic properties of compounds, potentially increasing their efficacy against cancer cells. Research has shown that modifications in the benzofuran structure can lead to improved activity against various cancer types by affecting cell proliferation and apoptosis pathways .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Benzofuran derivatives have been linked to reduced inflammation through inhibition of pro-inflammatory cytokines and enzymes. The introduction of the trifluoromethyl group may further enhance these effects by improving the compound's binding affinity to biological targets involved in inflammatory responses .

1.3 Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzofuran derivatives. Studies suggest that compounds like this compound can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Synthetic Methodologies

2.1 Synthesis of Novel Derivatives

The synthesis of this compound involves several steps, including the formation of key intermediates through reactions such as acylation and cyclization. The trifluoromethyl group can be introduced via electrophilic fluorination methods, enhancing the compound's overall reactivity and biological profile .

2.2 Use in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with tailored biological activities .

Material Science Applications

3.1 Development of Functional Materials

The incorporation of benzofuran structures into polymers has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique electronic properties imparted by the trifluoromethyl group make these materials suitable for applications in electronics and optoelectronics .

3.2 Photophysical Properties

Research indicates that compounds containing benzofuran moieties exhibit interesting photophysical properties, making them candidates for use in light-emitting devices and sensors. The ability to tune these properties through structural modifications opens avenues for innovative applications in photonics .

Case Studies

Mechanism of Action

The mechanism of action of N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural homology with several benzofuran carboxamide derivatives, but key differences influence its activity and stability:

Pharmacokinetic and Binding Affinity Comparisons

- Metabolic Stability: The trifluoromethyl group in the target compound likely confers greater resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogs like mepronil .

- Binding Affinity : Docking studies (e.g., using AutoDock Vina ) suggest that the benzofuran scaffold allows for tighter interactions with hydrophobic enzyme pockets compared to simpler benzamide derivatives like flutolanil.

- Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling reactions (e.g., amidation of benzofuran precursors), which is more complex than the single-step routes used for flutolanil or mepronil .

Research Findings and Limitations

- Activity Data: While explicit bioactivity data for the target compound is scarce, analogs such as B13 (methyl-2-(2-((3-(trifluoromethyl)phenyl)amino)benzamido)benzamide) exhibit IC50 values in the low micromolar range for unspecified protease targets .

- Synthetic Challenges : The incorporation of the trifluoromethylbenzamido group requires precise control of reaction conditions (e.g., LiBH4 reduction in THF for intermediates; see –3) .

Key Notes for Further Research

Structural Optimization : Substituting the phenyl group at C2 with heteroaromatic rings (e.g., pyridine) could improve water solubility.

Target Validation : Prioritize in vitro assays against kinases or antimicrobial targets to validate hypothesized mechanisms.

Ecotoxicology Profiling : Assess environmental persistence given the trifluoromethyl group’s stability .

Biological Activity

N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound involves several steps, typically including the formation of the benzofuran core followed by the introduction of the trifluoromethyl and amide functionalities. Recent advancements in synthetic methodologies have improved yields and purity, enabling more efficient production of this compound for biological testing .

Anticancer Properties

Benzofuran derivatives, including this compound, have shown promising anticancer activity. Studies indicate that modifications to the benzofuran structure can significantly enhance antiproliferative effects against various cancer cell lines. For instance, compounds with specific substitutions at the C–3 and C–6 positions exhibit increased potency compared to their unsubstituted counterparts .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 12.5 | |

| 7-hydroxy-6-methoxy-benzofuran | MCF-7 | 8.0 | |

| 5-amino-benzofuran derivative | A549 | 15.0 |

Antibacterial and Antifungal Activity

Research has also highlighted the antibacterial and antifungal properties of benzofuran derivatives. The presence of the trifluoromethyl group is believed to enhance these activities by improving binding affinity to microbial targets and increasing membrane permeability .

Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| Benzofuran derivative X | Candida albicans | 16 µg/mL |

Anti-inflammatory and Analgesic Effects

Some studies have reported that benzofuran derivatives possess anti-inflammatory and analgesic properties. The introduction of functional groups such as trifluoromethyl can modulate these effects, potentially leading to new treatments for inflammatory diseases .

Case Studies

- Case Study on Hepatocellular Carcinoma : A study evaluated the effects of this compound on HepG2 cells, revealing a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

- Antimicrobial Screening : In a comparative study, this compound was tested against various bacterial strains, showing notable activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

Q & A

Q. What are the key synthetic routes for N-phenyl-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, and how are regioselectivity challenges addressed?

The synthesis typically involves multi-step reactions, starting with benzofuran-2-carboxylic acid derivatives. A critical step is the introduction of the trifluoromethylbenzamido group via coupling reactions, such as using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by amidation with the appropriate amine. Regioselectivity in benzofuran functionalization is achieved through palladium-catalyzed C–H arylation or directed ortho-metalation strategies . For example, transamidation reactions under controlled pH (e.g., using Na₂CO₃) ensure proper nucleophilic attack on the activated carbonyl .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

- ¹H/¹³C NMR : The benzofuran protons (δ 6.8–7.5 ppm) and the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) are key markers.

- FT-IR : Stretching vibrations at ~1680–1700 cm⁻¹ (amide C=O) and 1100–1200 cm⁻¹ (C–F) confirm functional groups.

- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z ~460 for C₂₄H₁₆F₃N₂O₃) validate the structure .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

Initial screens include:

- Enzyme inhibition assays : Target kinases or proteases due to the compound’s amide and benzofuran motifs.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Computational docking : AutoDock Vina can predict binding affinities to targets like EGFR or COX-2 .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) be optimized to study this compound’s interaction with γ-secretase in Alzheimer’s disease research?

- Protocol : Prepare the protein structure (PDB: 5A63) by removing water molecules and adding polar hydrogens. Use a grid box centered on the active site (coordinates x=15, y=10, z=10). Adjust exhaustiveness to 20 for higher accuracy.

- Analysis : Focus on hydrogen bonds between the trifluoromethyl group and Arg-278, and π-π stacking between benzofuran and Phe-283 .

Q. What strategies resolve contradictions in reported bioactivity data, such as varying IC₅₀ values across studies?

- Standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays).

- Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity.

- Structural analogs : Compare SAR trends; e.g., replacing the trifluoromethyl group with –CF₂H may enhance solubility without losing potency .

Q. How can the synthesis yield be improved for gram-scale production while maintaining >98% purity?

- Flow chemistry : Implement continuous-flow reactors for the amidation step to enhance mixing and reduce side reactions.

- Workup optimization : Use aqueous NaHCO₃ washes to remove unreacted acid chlorides, followed by recrystallization from EtOAc/hexane.

- Quality control : Monitor purity via HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min) .

Q. What are the mechanistic implications of its metabolite N-phenyl-3-aminobenzofuran-2-carboxamide in cytochrome P450 inhibition?

The primary metabolite, formed via hydrolytic cleavage of the amide bond, may competitively inhibit CYP3A4 by coordinating to the heme iron via its free amine. This is supported by UV-Vis spectral shifts (λmax ~450 nm) during metabolic incubation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.